molecular formula C8H5F5O B13186940 2-(Difluoromethyl)-4-(trifluoromethyl)phenol

2-(Difluoromethyl)-4-(trifluoromethyl)phenol

Cat. No.: B13186940
M. Wt: 212.12 g/mol
InChI Key: WHODGZDANICEIA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-(trifluoromethyl)phenol is a fluorinated organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a phenol ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-(trifluoromethyl)phenol typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a phenol ring. One common method is the radical trifluoromethylation of phenol derivatives. This process can be achieved using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of flow reactors allows for precise control over reaction parameters, leading to improved safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

    Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-4-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways, resulting in desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)phenol: Lacks the difluoromethyl group, resulting in different chemical and physical properties.

    4-(Difluoromethyl)phenol: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.

    2,4-Difluorophenol: Contains two fluorine atoms on the phenol ring but lacks the specific difluoromethyl and trifluoromethyl groups.

Uniqueness

2-(Difluoromethyl)-4-(trifluoromethyl)phenol is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties.

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

2-(difluoromethyl)-4-(trifluoromethyl)phenol

InChI

InChI=1S/C8H5F5O/c9-7(10)5-3-4(8(11,12)13)1-2-6(5)14/h1-3,7,14H

InChI Key

WHODGZDANICEIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)F)O

Origin of Product

United States

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